

# In-Depth Technical Guide to B-522 Intermediate-1: Structure, Synthesis, and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **BWA-522 intermediate-1**, a key building block in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

## **Core Compound Data**

**BWA-522 intermediate-1**, a crucial component for the construction of the BWA-522 PROTAC, serves as the E3 ligase-binding moiety. Its systematic chemical name is 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde. A summary of its key quantitative data is presented in the table below.



Property	Value	Reference
IUPAC Name	1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde	N/A
Molecular Formula	C19H19N3O5	N/A
Molecular Weight	369.37 g/mol	N/A
CAS Number	2241315-66-0	N/A
Appearance	White to off-white solid	N/A
Purity	≥95%	N/A

# Synthesis of BWA-522 Intermediate-1

The synthesis of **BWA-522 intermediate-1** is achieved through a nucleophilic aromatic substitution reaction. This process involves the coupling of two key precursors: 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione and tert-butyl 4-formylpiperidine-1-carboxylate, followed by the deprotection of the Boc group.

### **Experimental Protocol**

Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione

A mixture of 5-fluoro-2-benzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is suspended in water and stirred for several hours. The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a white solid.[1]

Step 2: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), Dess-Martin periodinane (1.5 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a



saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) and sodium bicarbonate (NaHCO<sub>3</sub>). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrated under reduced pressure to give tert-butyl 4-formylpiperidine-1-carboxylate, which can be used in the next step without further purification. [2][3]

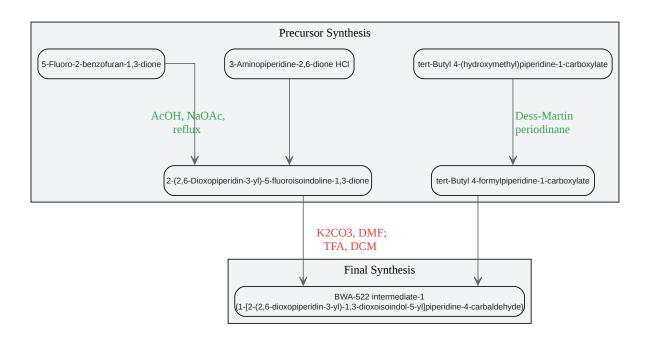
Step 3: Synthesis of 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde (**BWA-522 intermediate-1**)

A mixture of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (1.0 eq), tert-butyl 4-formylpiperidine-1-carboxylate (1.2 eq), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq) in dimethylformamide (DMF) is heated and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then treated with a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbaldehyde.

### **Synthetic Pathway Visualization**

The following diagram illustrates the synthetic route to **BWA-522 intermediate-1**.





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Caption: Synthetic pathway of **BWA-522 intermediate-1**.

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### References

- 1. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 2. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]



- 3. researchgate.net [researchgate.net]
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